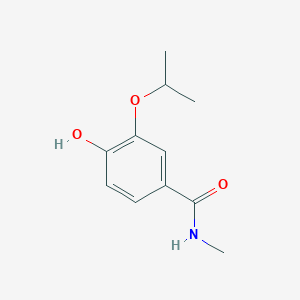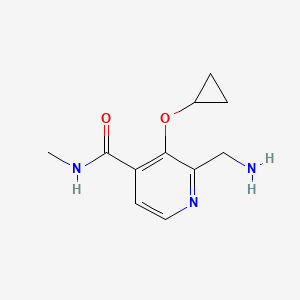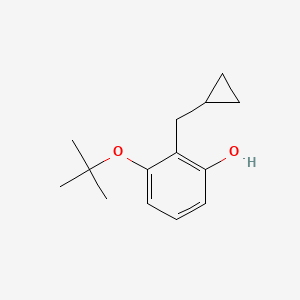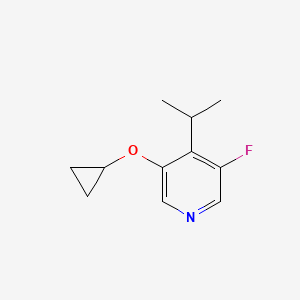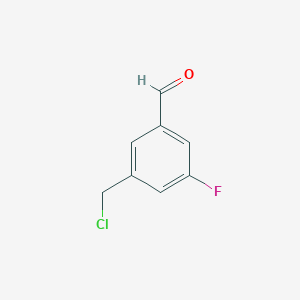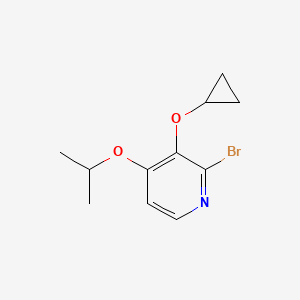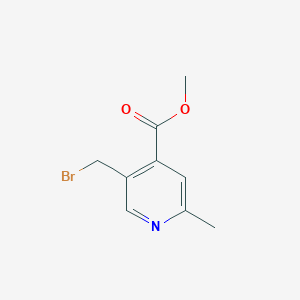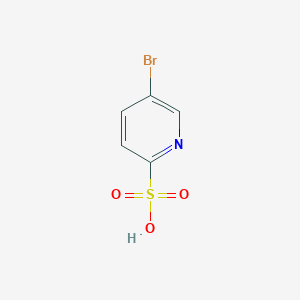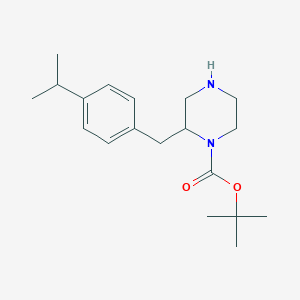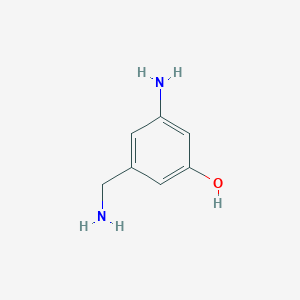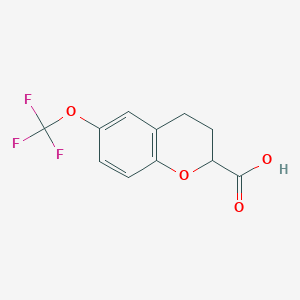
6-(Trifluoromethoxy)chromane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethoxy)chromane-2-carboxylic acid is a chemical compound characterized by its unique structure, which includes a trifluoromethoxy group attached to a chromane ring with a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethoxy)chromane-2-carboxylic acid can be achieved through several methods. One common approach involves the use of a microwave-assisted process. This method typically includes the following steps:
Starting Materials: The synthesis begins with 5′-bromo-2′-hydroxy-acetophenone and ethyl oxalate.
Reaction Conditions: The reaction is carried out under microwave irradiation, which helps in achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale microwave-assisted synthesis or other scalable methods. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Trifluoromethoxy)chromane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethoxy)chromane-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethoxy)chromane-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoro-chroman-2-carboxylic acid: Similar in structure but with a fluorine atom instead of a trifluoromethoxy group.
6-Bromochromone-2-carboxylic acid: Contains a bromine atom and is synthesized using similar methods.
6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid: Features hydroxyl and methyl groups, offering different chemical properties.
Uniqueness
6-(Trifluoromethoxy)chromane-2-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it valuable in designing molecules with specific characteristics and enhances its potential in various applications .
Eigenschaften
CAS-Nummer |
944904-23-8 |
|---|---|
Molekularformel |
C11H9F3O4 |
Molekulargewicht |
262.18 g/mol |
IUPAC-Name |
6-(trifluoromethoxy)-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C11H9F3O4/c12-11(13,14)18-7-2-4-8-6(5-7)1-3-9(17-8)10(15)16/h2,4-5,9H,1,3H2,(H,15,16) |
InChI-Schlüssel |
LWFGUHXHGBQWOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)OC(F)(F)F)OC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


